2-Methyl-2-phenylpropanenitrile
Overview
Description
2-Methyl-2-phenylpropanenitrile is an organic compound with the molecular formula C10H11N. It is also known by other names such as benzeneacetonitrile, α,α-dimethyl- and 2-phenylisobutyronitrile . This compound is characterized by a nitrile group attached to a tertiary carbon, which is bonded to both a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenylpropanenitrile can be synthesized through the mono-methylation of phenylacetonitrile. A novel catalyst, potassium-promoted lanthanum-magnesium oxide, has been reported to facilitate this reaction with dimethyl carbonate as a methylating agent. Another method involves the reaction of benzyl cyanide with methyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of high-pressure and high-temperature conditions to optimize yield and efficiency. The reaction is carried out in a solvent such as dimethylformamide, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas with a metal catalyst are commonly used.
Substitution: Sodium hydride and alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Methyl-2-phenylpropanoic acid.
Reduction: 2-Methyl-2-phenylpropanamine.
Substitution: Various substituted nitriles depending on the alkyl halide used.
Scientific Research Applications
2-Methyl-2-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action for 2-Methyl-2-phenylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanenitrile: Similar structure but lacks the additional methyl group.
Benzyl cyanide: Contains a benzyl group instead of a tertiary carbon.
2-Methyl-2-phenylpropanoic acid: The carboxylic acid derivative of 2-Methyl-2-phenylpropanenitrile.
Uniqueness
This compound is unique due to its tertiary nitrile structure, which imparts distinct reactivity and stability compared to primary and secondary nitriles. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-methyl-2-phenylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQTYXFMSZUGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383929 | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-98-8 | |
Record name | α,α-Dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-2-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methyl-2-phenylpropanenitrile useful in organic synthesis?
A1: this compound serves as a safe and effective electrophilic cyanide (CN) source for creating molecules with nitrile-bearing quaternary centers. [] This is particularly valuable because traditional cyanide sources can be highly toxic. The compound participates in a "transnitrilation and anion-relay strategy," meaning it transfers its CN group to another molecule, specifically to alkyl lithium reagents, leading to the formation of new nitrile compounds. []
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